molecular formula C17H17NO4 B250384 2-(Acetylamino)phenyl 4-ethoxybenzoate

2-(Acetylamino)phenyl 4-ethoxybenzoate

Cat. No.: B250384
M. Wt: 299.32 g/mol
InChI Key: CRFRKTXQWZZMEI-UHFFFAOYSA-N
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Description

2-(Acetylamino)phenyl 4-ethoxybenzoate is an ester derivative comprising two key structural motifs:

  • A 4-ethoxybenzoate ester, which enhances lipophilicity and influences metabolic stability.

This compound is hypothesized to exhibit biological activity due to its acetylated aromatic amine and ester functionalities, which are common in pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

(2-acetamidophenyl) 4-ethoxybenzoate

InChI

InChI=1S/C17H17NO4/c1-3-21-14-10-8-13(9-11-14)17(20)22-16-7-5-4-6-15(16)18-12(2)19/h4-11H,3H2,1-2H3,(H,18,19)

InChI Key

CRFRKTXQWZZMEI-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2NC(=O)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Below is a comparative analysis of 2-(Acetylamino)phenyl 4-ethoxybenzoate and analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Lipophilicity (XLogP3)
2-(Acetylamino)phenyl 4-ethoxybenzoate C₁₇H₁₇NO₄ 299.3 (calculated) Acetylamino, ethoxybenzoate ~3.5 (estimated)
Ethyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate () C₁₇H₁₅Cl₂NO₄ 368.2 Dichlorophenoxy, ethoxybenzoate 4.3
Ethyl 4-(phenylamino)benzoate () C₁₅H₁₅NO₂ 257.3 Phenylamino, ethoxybenzoate ~2.8 (estimated)
FE@SNAP () C₃₁H₃₅F₃N₄O₅ 624.6 Fluoroethyl, difluorophenyl, piperidinyl N/A

Key Observations :

  • Bioactivity : FE@SNAP (), a fluoroethylated analogue with a piperidinyl group, demonstrates potent MCHR1 antagonism, suggesting that bulky substituents (e.g., fluorinated groups) improve receptor binding .
  • Stability: Ethyl 4-(phenylamino)benzoate () lacks acetyl protection, making it more prone to oxidative degradation compared to the acetylated target compound.
Heterocyclic Derivatives ()

Derivatives of 4-[4-(acetylamino)phenyl] oxobutanoic acid (structurally related to the target compound) are precursors for thiadiazolo, imidazole, and pyridazinone heterocycles. These derivatives exhibit:

  • Antimicrobial activity (e.g., against E. coli and S. aureus).
  • Enzyme inhibition (e.g., COX-2), attributed to the acetylated phenyl group’s electron-withdrawing effects .
MCHR1 Antagonists ()

Compounds like FE@SNAP and SNAP-7941 incorporate acetylamino phenyl motifs but feature piperidinyl and fluoroethyl groups. These modifications enhance blood-brain barrier penetration, making them effective in treating obesity and depression .

Dichlorophenoxy Derivatives ()

Ethyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate’s chlorine atoms likely confer herbicidal or antifungal properties, though specific data are absent in the evidence.

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